molecular formula C15H20N2O2 B14886054 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide

Cat. No.: B14886054
M. Wt: 260.33 g/mol
InChI Key: AKRXWPHKYMXXSE-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the rubber industry, to prevent oxidative degradation of materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in different fields such as pharmaceuticals and materials science .

Scientific Research Applications

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This antioxidant activity is primarily due to the presence of the ethoxy and dihydroquinoline groups, which are known to be effective in stabilizing free radicals .

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A closely related compound with similar antioxidant properties.

    6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another similar compound with antioxidant activity but different functional groups.

    1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: A compound with similar structural features but different applications.

Uniqueness

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer both antioxidant properties and potential for various chemical modifications. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C15H20N2O2/c1-5-19-10-6-11-9(2)8-15(3,4)17-13(11)12(7-10)14(16)18/h6-8,17H,5H2,1-4H3,(H2,16,18)

InChI Key

AKRXWPHKYMXXSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)C(=O)N)NC(C=C2C)(C)C

Origin of Product

United States

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